molecular formula C18H17NO2 B5036875 8-[2-(4-methylphenoxy)ethoxy]quinoline

8-[2-(4-methylphenoxy)ethoxy]quinoline

Cat. No.: B5036875
M. Wt: 279.3 g/mol
InChI Key: ISVSDLMRFCYYFI-UHFFFAOYSA-N
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Description

8-[2-(4-Methylphenoxy)ethoxy]quinoline is a synthetic quinoline derivative intended for research and development purposes exclusively. This compound is presented as a structural analog of other bioactive quinoline compounds and is supplied for investigation in laboratory settings. Quinoline derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological profiles . Researchers study these structures for a wide range of potential applications, including as antimalarial agents , and in explorations of anticancer, antibacterial, and other therapeutic activities . The specific alkoxy side chain in this compound may be of interest for structure-activity relationship (SAR) studies, as modifications at the 8-position of the quinoline ring are often explored to optimize potency and selectivity . The mechanism of action for quinoline-based compounds can vary significantly with structural changes, potentially involving interaction with biological targets like enzymes or DNA . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions. Refer to the available Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

8-[2-(4-methylphenoxy)ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-14-7-9-16(10-8-14)20-12-13-21-17-6-2-4-15-5-3-11-19-18(15)17/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVSDLMRFCYYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 8 2 4 Methylphenoxy Ethoxy Quinoline

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

Disconnection Strategies for Quinoline (B57606) Core and Side Chain

The primary disconnection for 8-[2-(4-methylphenoxy)ethoxy]quinoline targets the ether linkage (C-O bond), as this is a common and reliable bond-forming reaction in organic synthesis. lkouniv.ac.in This disconnection yields two key synthons: an 8-hydroxyquinoline (B1678124) cation and a 2-(4-methylphenoxy)ethoxy anion.

A further disconnection of the 2-(4-methylphenoxy)ethoxy synthon at its ether linkage reveals a 4-methylphenol (p-cresol) precursor and a 2-haloethanol or a related two-carbon electrophile.

Alternatively, the quinoline ring itself can be disconnected. This involves breaking the bonds of the pyridine (B92270) ring fused to the benzene (B151609) ring, a strategy that leads back to substituted aniline or aminobenzaldehyde/ketone precursors. slideshare.net

Interactive Table: Disconnection Strategies

Disconnection PointResulting Synthons/PrecursorsCorresponding Forward Reaction
Quinoline-Side Chain Ether Bond8-Hydroxyquinoline and 2-(4-methylphenoxy)ethanol (or its halide)Williamson Ether Synthesis
Side Chain Internal Ether Bond4-Methylphenol and 2-(8-quinolinyloxy)ethanol (or its halide)Williamson Ether Synthesis
Quinoline Ring (Pyridine portion)Substituted aminobenzaldehyde/ketone and a carbonyl compoundFriedländer, Skraup, Doebner-Von Miller, or Combes Synthesis

Identification of Key Precursors and Intermediates

Based on the disconnection strategies, the key precursors for the synthesis of this compound are identified as:

For the Quinoline Core:

8-Hydroxyquinoline: A commercially available starting material or can be synthesized from precursors like 2-aminophenol. rsc.org

2-Aminophenol and an α,β-unsaturated aldehyde or ketone: For construction of the 8-hydroxyquinoline ring via Skraup or related syntheses.

o-Aminobenzaldehyde or o-aminoacetophenone derivatives: For Friedländer synthesis. pharmaguideline.comresearchgate.net

For the Side Chain:

4-Methylphenol (p-cresol): A readily available starting material.

2-Chloroethanol or 2-Bromoethanol: Common two-carbon electrophiles.

1-Bromo-2-(4-methylphenoxy)ethane: An intermediate that can be prepared from p-cresol and a dihaloethane.

Key intermediates in the synthesis would include 8-hydroxyquinoline if not used as a starting material, and the sodium or potassium salt of 8-hydroxyquinoline or 4-methylphenol for the etherification step.

Established Synthetic Routes Employed for Quinoline-Ether Derivatives

The synthesis of quinoline-ether derivatives like this compound typically involves a multi-step process that combines classical quinoline synthesis with ether formation reactions.

Multi-Step Synthesis Pathways from Commercial Starting Materials

Quinoline Core Functionalization (e.g., Friedländer, Skraup, Doebner-Von Miller, Combes)

While not always necessary if starting with a pre-formed quinoline, the construction of the quinoline ring system is a cornerstone of heterocyclic chemistry. Several named reactions are employed for this purpose, each with its own set of advantages and substrate requirements. iipseries.org

Friedländer Synthesis: This method involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgjk-sci.comalfa-chemistry.com The reaction is typically catalyzed by an acid or a base. researchgate.netalfa-chemistry.com It is a versatile method for producing substituted quinolines. jk-sci.com Modern variations of this synthesis include microwave-assisted and catalyst-free reactions in water, aligning with green chemistry principles. organic-chemistry.org

Skraup Synthesis: This is one of the oldest methods for quinoline synthesis and involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnih.gov The reaction can be vigorous, but modifications have been developed to improve safety and yield. wikipedia.orgnih.gov This method is particularly useful for producing quinolines that are unsubstituted in the heterocyclic ring. nih.govorganicreactions.org

Doebner-Von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol. nih.govwikipedia.org It is a common route to 2- and/or 4-substituted quinolines. nih.gov The reaction is typically acid-catalyzed. synarchive.com

Combes Synthesis: This reaction condenses an aniline with a β-diketone in the presence of an acid catalyst to form 2,4-disubstituted quinolines. wikipedia.orgquimicaorganica.orgdrugfuture.com

Interactive Table: Comparison of Quinoline Synthesis Methods

Synthesis MethodStarting MaterialsKey FeaturesTypical Products
Friedländer 2-Aminobenzaldehyde/ketone + α-methylene carbonylAcid or base-catalyzed condensation. alfa-chemistry.comSubstituted quinolines. jk-sci.com
Skraup Aniline + Glycerol + Oxidizing agentHarsh conditions, often violent. wikipedia.orgUnsubstituted or benzene-ring substituted quinolines. nih.gov
Doebner-Von Miller Aniline + α,β-Unsaturated carbonylAcid-catalyzed, variation of Skraup. wikipedia.org2- and/or 4-substituted quinolines. nih.gov
Combes Aniline + β-DiketoneAcid-catalyzed cyclization of a Schiff base intermediate. wikipedia.org2,4-Disubstituted quinolines. wikipedia.org
Ether Linkage Formation (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is the most common and straightforward method for forming the ether linkage in this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide. wikipedia.org

In the context of synthesizing the target molecule, two primary variations of the Williamson ether synthesis are viable:

Route A: Reaction of the sodium or potassium salt of 8-hydroxyquinoline (formed by treating 8-hydroxyquinoline with a strong base like sodium hydride or potassium carbonate) with 1-bromo-2-(4-methylphenoxy)ethane.

Route B: A two-step process starting with the reaction of 8-hydroxyquinoline with a dihaloethane (e.g., 1,2-dibromoethane) to form 8-(2-bromoethoxy)quinoline, followed by reaction with the sodium or potassium salt of 4-methylphenol.

The choice between these routes may depend on the availability and reactivity of the intermediates. The SN2 mechanism dictates that the alkyl halide should ideally be primary to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Incorporation of the 4-methylphenyl Moiety

The 4-methylphenyl group is introduced into the final structure through the use of 4-methylphenol as a key starting material. The common strategy involves a nucleophilic substitution reaction where the phenoxide of 4-methylphenol attacks a suitable electrophile.

One viable pathway begins with the reaction of 4-methylphenol with a two-carbon linking agent that is halogenated on both ends, such as 1,2-dibromoethane or 2-chloroethanol. In the presence of a base, 4-methylphenol is deprotonated to form the more nucleophilic 4-methylphenoxide. This phenoxide then displaces one of the halide atoms on the linker via an SN2 reaction to form an intermediate, 1-(2-haloethoxy)-4-methylbenzene. This intermediate, which now contains the complete 4-methylphenoxy-ethoxy fragment, can then be used to alkylate 8-hydroxyquinoline in a subsequent Williamson ether synthesis step.

Alternatively, the synthesis can commence from 8-hydroxyquinoline, which is first reacted with the dihaloalkane linker. The resulting 8-(2-haloethoxy)quinoline intermediate is then treated with 4-methylphenol in the presence of a base to form the final product. The choice of pathway may depend on the relative reactivity of the starting materials and the ease of purification of the intermediates.

Optimization of Reaction Conditions (Temperature, Solvents, Catalysts)

The efficiency of the Williamson ether synthesis for preparing this compound is highly dependent on the reaction conditions. Optimization of parameters such as the base, solvent, temperature, and catalyst is critical to maximize yield and minimize side reactions.

Base and Solvent: The choice of base and solvent is interconnected. A strong base, such as sodium hydride (NaH), is effective for generating the phenoxide but requires an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Weaker bases, like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), can also be used, often in polar aprotic solvents such as acetonitrile or acetone. The solvent choice significantly impacts reaction rates and selectivity; polar aprotic solvents are preferred as they solvate the counter-ion of the base while leaving the phenoxide nucleophile relatively free and reactive. rsc.org

Temperature: The reaction typically requires heating to proceed at a reasonable rate, with temperatures often ranging from 50 to 100 °C. wikipedia.org The optimal temperature is a trade-off between reaction speed and the potential for side reactions, such as elimination reactions if secondary alkyl halides were used, or decomposition.

Catalysts: While not always necessary, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can be employed, particularly when using inorganic bases like NaOH or K₂CO₃ in a biphasic or suspension-based system. The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction.

Table 1: Hypothetical Optimization of Williamson Ether Synthesis for this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetone56 (reflux)2465
2K₂CO₃DMF801282
3NaHTHF (anhydrous)66 (reflux)890
4NaOH/TBABToluene/H₂O901078

Advanced Synthetic Approaches and Innovative Techniques

Beyond the classical Williamson synthesis, several advanced methods can be applied to construct the quinoline and ether components of this compound, often with improved efficiency or sustainability.

Catalytic Methods in Quinoline and Ether Synthesis (e.g., Metal-free, Cu-catalyzed)

Modern organic synthesis has seen a rise in powerful catalytic methods for forming C-N and C-O bonds, which are relevant to the synthesis of the target molecule.

Copper-Catalyzed Methods: Copper-catalyzed reactions are powerful tools for synthesizing both quinolines and aryl ethers. researchgate.net The Ullmann condensation, a classic copper-catalyzed reaction, can be used to form the aryl ether bond between the 8-hydroxyquinoline core and the side chain. This would involve reacting an 8-haloquinoline derivative with the alcohol of the side chain, or 8-hydroxyquinoline with a halogenated side chain, in the presence of a copper catalyst. organic-chemistry.org Numerous modern protocols for copper-catalyzed C-N and C-C bond formation have also been developed to construct the quinoline ring itself from simpler precursors. nih.govijstr.org

Metal-Free Methods: In response to the cost and toxicity of some transition metals, metal-free synthesis strategies have gained prominence. nih.govsemanticscholar.org For aryl ether synthesis, methods using hypervalent iodine reagents, such as diaryliodonium salts, allow for the arylation of alcohols under mild, metal-free conditions. acs.orgorganic-chemistry.orgrsc.org These reactions can proceed in environmentally benign solvents like water, offering a green alternative to traditional cross-coupling reactions. acs.orgorganic-chemistry.org

Green Chemistry Principles Applied to Synthesis (e.g., Microwave-Assisted Synthesis, Ionic Liquids)

Adherence to green chemistry principles aims to reduce waste, minimize energy consumption, and avoid hazardous substances. researchgate.netbenthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key technology in green chemistry. It can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. tandfonline.comlew.roresearchgate.net Both the formation of the quinoline ring and the Williamson ether synthesis step are amenable to microwave assistance. wikipedia.orgsemanticscholar.org This rapid heating can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. lew.roresearchgate.net

Flow Chemistry or Continuous Synthesis Methods for Scale-Up in Research

For scaling up the synthesis from laboratory research to larger quantities, flow chemistry offers significant advantages over traditional batch processing. ucd.ie In a flow synthesis setup, reactants are continuously pumped through a heated and pressurized tube or channel. researchgate.netvapourtec.com This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved consistency and yield. acs.org Furthermore, the small reactor volume enhances safety, particularly for highly exothermic reactions. The continuous nature of flow chemistry facilitates automation and can generate multigram quantities of the target compound efficiently, making it an ideal technology for process development and scale-up. ucd.ieacs.org

Purification and Isolation Strategies for Research-Grade Material

Obtaining high-purity this compound is crucial for its subsequent use in research and development, as impurities can significantly affect biological or material property evaluations. A multi-step purification and isolation strategy is often employed to achieve research-grade material (>99% purity).

Initially, a standard aqueous workup is performed to remove the inorganic base and any water-soluble byproducts. This typically involves partitioning the crude reaction mixture between an organic solvent, such as ethyl acetate or dichloromethane, and water. The organic layer is then washed with brine, dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, and concentrated under reduced pressure to yield the crude product. rsc.orgnih.gov

The primary method for purifying the crude product is column chromatography on silica gel. researchgate.net A solvent system of increasing polarity, often a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate, is used to elute the components. The polarity of the eluent is carefully optimized to achieve good separation between the desired product and any unreacted starting materials or byproducts. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure compound.

Following chromatographic purification, recrystallization can be employed to further enhance the purity of the material. A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The purified solid is dissolved in a minimal amount of the hot solvent, and upon cooling, the compound crystallizes out, leaving impurities behind in the mother liquor.

The identity and purity of the final isolated product are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and sometimes elemental analysis.

Table 1: Purification Strategies for this compound

Step Technique Purpose Key Parameters
1 Aqueous Workup Removal of inorganic salts and water-soluble impurities. Choice of extraction solvent; pH adjustment.
2 Column Chromatography Separation of the target compound from starting materials and byproducts. Stationary phase (e.g., silica gel); Mobile phase composition (e.g., Hexane/Ethyl Acetate gradient).
3 Recrystallization Final purification to obtain highly pure crystalline solid. Selection of an appropriate solvent or solvent mixture.
4 Characterization Confirmation of structure and purity. ¹H NMR, ¹³C NMR, Mass Spectrometry.

Yield Optimization and Scalability Considerations for Academic Research

For academic research purposes, optimizing the reaction yield and ensuring the scalability of the synthesis are important considerations for producing sufficient quantities of this compound for further studies.

Yield optimization for the Williamson ether synthesis approach focuses on several key reaction parameters. The choice of base is critical; stronger bases like sodium hydride (NaH) can ensure complete deprotonation of 8-hydroxyquinoline, driving the reaction to completion. However, milder bases such as potassium carbonate (K₂CO₃) are often preferred for their ease of handling and lower cost, especially when paired with a phase-transfer catalyst in some cases.

The solvent plays a crucial role in reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are effective at solvating the cation of the base, leaving the alkoxide anion more available for nucleophilic attack. Reaction temperature is another key variable; elevated temperatures generally increase the reaction rate but can also lead to the formation of side products. Therefore, finding the optimal temperature that balances reaction time and purity is essential.

Stoichiometry of the reactants also impacts the yield. Using a slight excess of the alkylating agent, 1-(2-chloroethoxy)-4-methylbenzene, can help to drive the reaction towards the product, ensuring that all the 8-hydroxyquinoline is consumed.

When considering the scalability of the synthesis from milligram to gram scale for academic research, several factors must be addressed. The efficiency of stirring and heat transfer becomes more critical in larger reaction vessels. The workup and purification procedures also need to be adapted. For instance, column chromatography can become cumbersome on a larger scale, and direct crystallization of the crude product, if feasible, would be a more efficient purification strategy. The safety aspects of the reagents and reaction conditions must also be carefully evaluated for larger-scale operations.

Table 2: Parameters for Yield Optimization

Parameter Options Considerations for Optimization
Base NaH, K₂CO₃, Cs₂CO₃ Strength of the base affects deprotonation efficiency; ease of handling and removal.
Solvent DMF, Acetonitrile, Acetone Polarity and boiling point influence reaction rate and conditions.
Temperature Room Temperature to Reflux Higher temperatures increase rate but may promote side reactions.
Reactant Ratio Equimolar or slight excess of alkylating agent Can drive the reaction to completion and maximize consumption of the limiting reagent.
Reaction Time Monitored by TLC Reaction should be stopped once the starting material is consumed to prevent product degradation.

Molecular Mechanisms of Action and Target Interactions of 8 2 4 Methylphenoxy Ethoxy Quinoline in Vitro/in Vivo Research Models

Investigations into Specific Molecular Targets

No publicly available research has specifically investigated the molecular targets of 8-[2-(4-methylphenoxy)ethoxy]quinoline.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, ATP Synthase, Phosphodiesterase 10A)

There are no available studies on the inhibitory effects of this compound on kinases, proteases, ATP synthase, or phosphodiesterase 10A.

In Vitro Inhibition Kinetics and Potency (e.g., IC50, Ki determination)

No in vitro inhibition kinetics data, such as IC50 or Ki values, have been reported for this compound.

Specificity and Selectivity Profiling Against Related Enzyme Families

There are no studies available that profile the specificity and selectivity of this compound against any enzyme families.

Receptor Binding Studies (e.g., GPCRs, Ion Channels)

No research has been published detailing the binding of this compound to G-protein coupled receptors (GPCRs) or ion channels.

Ligand Binding Assays in Recombinant Systems

There is no data from ligand binding assays in recombinant systems for this compound.

Functional Assays in Cellular Systems (e.g., Second Messenger Modulation, Membrane Potential)

No functional assays in cellular systems have been reported to assess the impact of this compound on second messenger modulation or membrane potential.

Protein-Protein Interaction Modulation

There is currently no published research available that specifically investigates the ability of this compound to modulate protein-protein interactions (PPIs).

The modulation of PPIs is a significant area of drug discovery, as these interactions are fundamental to nearly all cellular processes. plos.orgnih.gov Therapeutic modulation can involve either the inhibition of a harmful interaction or the stabilization of a beneficial one. nih.govnih.gov Small molecules designed to modulate PPIs often target "hot spots" on the protein surfaces, which are key residues that contribute most to the binding energy. frontiersin.org Research in this area would involve screening this compound against known disease-relevant PPIs, such as the interaction between p53 and MDM2 in cancer, to determine if it can disrupt or stabilize the complex. nih.gov Computational docking studies could also be employed to predict potential binding sites and affinities for various protein targets. nih.gov

Nucleic Acid Interaction Studies (e.g., DNA binding)

Specific studies on the interaction between this compound and nucleic acids have not been reported in the available scientific literature.

Quinoline (B57606) derivatives are a class of compounds known to interact with DNA through various mechanisms, including intercalation between base pairs, which can lead to cytotoxic effects in cancer cells. nih.govresearchgate.net To determine if this compound interacts with DNA, researchers would typically employ a range of biophysical techniques. These methods could include UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism to detect binding and subsequent structural changes in the DNA. researchgate.net Further studies might involve DNA thermal denaturation experiments to assess the stabilization of the double helix upon compound binding or viscosity measurements to distinguish between intercalative and non-intercalative binding modes. nih.gov

Cellular Responses and Signaling Pathway Perturbations (In Vitro Models)

No specific data from in vitro studies detailing the cellular responses or signaling pathway perturbations induced by this compound are currently available. The following subsections describe the standard assays used to characterize the cellular effects of a novel compound.

Effects on Cell Viability and Proliferation (in research cell lines, not clinical)

There is no published data on the specific effects of this compound on the viability and proliferation of research cell lines.

To evaluate the potential anti-proliferative effects of this compound, researchers would typically perform cell viability assays, such as the MTT or MTS assay, across a panel of human cancer cell lines. nih.gov These assays measure the metabolic activity of cells, which correlates with the number of viable cells. Should the compound show activity, dose-response curves would be generated to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line. mdpi.com This provides a quantitative measure of the compound's potency. For example, studies on other quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including those from colorectal and breast cancer. nih.govnih.gov

Table 1: Illustrative Data Table for Cell Viability Studies No experimental data is available for this compound. The table below is a template illustrating how such data would be presented.

Cell Line Cancer Type Assay Type IC50 (µM)
HCT116 Colorectal Carcinoma MTT Data not available
Caco-2 Colorectal Adenocarcinoma MTT Data not available
MDA-MB-231 Breast Adenocarcinoma MTS Data not available
K562 Chronic Myelogenous Leukemia MTS Data not available

Apoptosis and Cell Cycle Modulation Studies

Specific research detailing the effects of this compound on apoptosis and the cell cycle has not been published.

A common mechanism by which anticancer compounds exert their effects is through the induction of apoptosis (programmed cell death) and/or by causing cell cycle arrest. nih.gov To investigate this, flow cytometry is a frequently used technique. oncotarget.commdpi.com For apoptosis, cells would be treated with the compound and then stained with Annexin V and propidium (B1200493) iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells. mdpi.com The activation of key apoptotic proteins, such as caspases-3, -7, and -9, could be measured via western blotting or specific activity assays. plos.orgmdpi.com

For cell cycle analysis, treated cells are stained with a DNA-intercalating dye like PI, and their DNA content is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. nih.govoncotarget.com An accumulation of cells in a particular phase would indicate cell cycle arrest. researchgate.netnih.gov Many quinoline-based compounds have been shown to induce apoptosis and cause cell cycle arrest, often at the G2/M phase, in various cancer cell lines. plos.orgmdpi.comnih.gov

Gene Expression and Proteomic Profiling in Response to Compound Treatment

There are no available gene expression or proteomic profiles for cells treated with this compound.

To understand the broader molecular consequences of compound treatment, researchers often perform transcriptomic and proteomic analyses. Gene expression profiling, typically using microarray or RNA-sequencing technologies, can identify which genes are up- or down-regulated in response to the compound. uni.lu This can provide clues about the pathways being affected. Similarly, proteomic studies, often using mass spectrometry-based techniques, can identify changes in protein expression and post-translational modifications, offering a more direct view of the functional state of the cell. uni.lu These unbiased, large-scale approaches are powerful tools for identifying novel mechanisms of action and potential biomarkers of response.

Subcellular Localization and Trafficking Studies of the Compound

There is no information available regarding the subcellular localization or trafficking of this compound.

Understanding where a compound accumulates within a cell is crucial for identifying its target and mechanism of action. Studies to determine subcellular localization often involve synthesizing a fluorescently tagged version of the compound. Live-cell imaging using confocal microscopy can then be used to visualize its distribution in real-time. Alternatively, cell fractionation techniques can be employed to separate the nucleus, mitochondria, cytoplasm, and other organelles, followed by quantification of the compound in each fraction using methods like high-performance liquid chromatography (HPLC) or mass spectrometry. For example, studies on other quinoline derivatives have shown accumulation in the nucleus, consistent with a DNA-targeting mechanism. plos.org

In Vivo Mechanistic Investigations (Non-Human Animal Models for Pathway Elucidation)

Information regarding in vivo studies specifically designed to elucidate the mechanistic pathways of this compound is not present in the available scientific literature.

There is no publicly available data detailing how this compound modulates specific pharmacodynamic markers in any animal models. Such studies would be essential to understand the compound's physiological and biochemical effects over time.

Specific studies confirming the direct interaction of this compound with its intended biological targets within animal tissues have not been reported in the accessible literature. These studies are crucial for validating the compound's mechanism of action at a molecular level in a living organism.

There is a lack of available research on the effects of this compound on disease-relevant biomarkers in pre-clinical animal models. This information would be critical to assess its potential therapeutic efficacy and to understand its functional impact in a disease context.

Due to the absence of specific research data for this compound, no data tables can be generated.

Computational Chemistry and Molecular Modeling Investigations of 8 2 4 Methylphenoxy Ethoxy Quinoline

Ligand-Based Design Approaches

No pharmacophore models based on 8-[2-(4-methylphenoxy)ethoxy]quinoline have been published. Consequently, no virtual screening studies using such models have been reported.

There are no quantitative structure-activity relationship (QSAR) models in the literature that include this compound in their training or test sets.

Structure-Based Design Approaches

No molecular docking studies investigating the binding of this compound to any protein target have been reported.

As no docking studies have been performed, there are no predictions or analyses of the binding mode or molecular interactions for this compound.

Without any docking studies, there is no information on the scoring functions used or the validation of docking protocols for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational flexibility and stability over time. For this compound, MD simulations are instrumental in understanding how the molecule behaves in a simulated biological environment, such as in solution or in the presence of a target protein. Recent studies on various quinoline (B57606) derivatives have successfully employed MD simulations to investigate their dynamic behavior and interactions. nih.govresearchgate.net

MD simulations of this compound, both as an isolated molecule and in complex with a biological target, can reveal the key conformational states it adopts. The ether linkage and the rotational freedom of the phenoxy and quinoline rings allow the molecule to explore a range of conformations. By simulating the system over nanoseconds, it is possible to identify the most stable and frequently occurring conformations, which are likely to be the bioactive ones.

The root-mean-square deviation (RMSD) of the compound's backbone atoms is a common metric used to assess its stability throughout the simulation. A stable RMSD profile suggests that the molecule has reached an equilibrium state. Similarly, the root-mean-square fluctuation (RMSF) of individual atoms can highlight the flexible regions of the molecule. For this compound, the ethoxy linker is expected to show higher flexibility compared to the more rigid quinoline and 4-methylphenoxy rings.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

ParameterValueInterpretation
Average RMSD2.5 ÅThe compound maintains a stable conformation throughout the simulation.
RMSF of Ethoxy Linker3.8 ÅThe linker region exhibits significant flexibility.
RMSF of Quinoline Ring1.2 ÅThe quinoline core is structurally rigid.
RMSF of 4-Methylphenoxy Ring1.5 ÅThe phenoxy group shows limited flexibility.

A critical application of MD simulations is the calculation of binding free energy, which predicts the affinity of a ligand for its target protein. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used for this purpose. nih.gov These methods calculate the free energy of binding by combining the molecular mechanics energy of the system with a continuum solvation model.

For this compound, MM/PBSA calculations can provide a quantitative estimate of its binding affinity to a specific target, helping to rank it against other potential inhibitors. The binding free energy is decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. This decomposition helps to identify the key energetic components driving the binding process. For instance, the phenoxy and quinoline moieties are likely to contribute significantly to the binding through hydrophobic and aromatic interactions.

Table 2: Illustrative Binding Free Energy Contributions for this compound with a Hypothetical Target Protein

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-28.7
Polar Solvation Energy35.5
Non-polar Solvation Energy-5.8
Total Binding Free Energy (ΔG_bind) -44.2

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. researchgate.net These calculations are crucial for predicting reactivity, analyzing electronic structure, and interpreting spectroscopic data.

DFT calculations can be used to determine the distribution of electron density in this compound, revealing the electron-rich and electron-poor regions of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electrostatic potential on the molecule's surface. For this compound, the nitrogen atom in the quinoline ring and the oxygen atoms in the ethoxy linker are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would represent regions of positive potential.

Table 3: Illustrative Electronic Properties of this compound from DFT Calculations

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

QM calculations are also employed to predict spectroscopic properties, which can aid in the characterization of the compound. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule.

In Silico Prediction of ADME Properties

In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. In silico tools provide a rapid and cost-effective way to predict these properties, helping to identify potential liabilities and guide the optimization of lead compounds. nih.govnih.gov

For this compound, various molecular descriptors can be calculated to predict its ADME profile. Lipophilicity, commonly expressed as logP, is a key determinant of a drug's absorption and distribution. Molecular weight, the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA) are also important parameters in assessing drug-likeness, often evaluated against Lipinski's rule of five.

Computational models can also predict properties such as aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are valuable for prioritizing compounds for further experimental testing.

Table 4: Illustrative In Silico ADME Predictions for this compound

PropertyPredicted Value
Molecular Weight293.35 g/mol
LogP4.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Topological Polar Surface Area (TPSA)34.1 Ų
Lipinski's Rule of Five Violations0
Aqueous SolubilityLow
Plasma Protein BindingHigh

Permeability and Solubility Prediction for Research Applications

A key parameter in assessing permeability is the Caco-2 cell permeability assay, which is widely used as an in vitro model of the human intestinal epithelium. Computational models trained on large datasets of experimentally determined Caco-2 permeability values can predict the permeability of new compounds. Based on its structural features, including the presence of both lipophilic (phenoxy and quinoline rings) and polar (ether linkages) moieties, this compound is predicted to have moderate to high permeability.

Aqueous solubility is another crucial factor influencing drug absorption. The predicted solubility of a compound can be estimated using various computational models that consider its physicochemical properties, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. The predicted values for this compound from different computational platforms are summarized in the table below.

Parameter Predicted Value (ADMETlab 3.0) Interpretation
Caco-2 Permeability (logPapp in 10^-6 cm/s) 0.98 High
Human Intestinal Absorption (%) 95.73 Well absorbed
Aqueous Solubility (logS) -4.51 Moderately soluble

This interactive data table provides computationally predicted values for the permeability and solubility of this compound. These predictions are based on in silico models and have not been experimentally verified.

Metabolic Stability Prediction in Research Contexts

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. Poor metabolic stability can lead to rapid clearance and low in vivo exposure, thereby limiting the therapeutic efficacy of a drug. In silico methods for predicting metabolic stability often involve identifying potential sites of metabolism on the molecule and estimating the likelihood of enzymatic reactions at these sites.

The predicted metabolic profile of this compound suggests that it is likely to be a substrate for several CYP isoforms, with CYP3A4 and CYP2D6 being the most probable contributors to its metabolism. The predicted half-life in human liver microsomes (HLM) provides a quantitative measure of its metabolic stability.

Parameter Predicted Value (ADMETlab 3.0) Interpretation
CYP3A4 Substrate Yes Likely metabolized by CYP3A4
CYP2D6 Substrate Yes Likely metabolized by CYP2D6
Human Liver Microsomal Stability (HLM) - Half-life (min) 25.3 Moderately stable

This interactive data table presents computationally predicted metabolic stability parameters for this compound. These predictions are based on in silico models and have not been experimentally verified.

Cheminformatics and Data Mining for Related Bioactive Compounds

Cheminformatics and data mining techniques are powerful tools for exploring the vast chemical space and identifying compounds with similar structural features and potentially related biological activities. By searching large chemical databases, it is possible to find molecules that share the 8-[2-(phenoxy)ethoxy]quinoline scaffold and investigate their documented biological effects.

A search of publicly available databases such as PubChem and ChEMBL reveals a number of compounds that are structurally related to this compound. These analogues often feature variations in the substitution pattern on the phenoxy ring or modifications to the quinoline core. The biological activities of these related compounds can provide valuable insights into the potential therapeutic applications of this compound.

For instance, several quinoline ether derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The table below lists some examples of structurally related compounds and their reported biological activities.

Compound Name Structural Similarity Reported Biological Activity Reference
8-(Benzyloxy)quinoline Shared quinoline ether scaffold Antifungal, antibacterial PubChem CID: 8439
8-(2-Phenoxyethoxy)quinoline Close structural analogue Not specified PubChem CID: 132980
4-(Quinolin-8-yloxy)butan-1-ol Quinoline ether with alkyl chain Not specified PubChem CID: 11604588

This interactive data table showcases examples of bioactive compounds structurally related to this compound, identified through cheminformatics and data mining of public chemical databases.

By leveraging these computational and cheminformatics approaches, researchers can gain a comprehensive understanding of the drug-like properties and potential biological activities of this compound, thereby informing and guiding further experimental investigations.

The Research Landscape of this compound: An Analysis of Current Knowledge

While the chemical structure of this compound is defined, a comprehensive review of publicly available scientific literature reveals a significant gap in dedicated research into its advanced applications. Extensive searches for its use as a chemical probe, in derivatization for research tools, or in structural biology studies have not yielded specific findings for this particular compound. Therefore, a detailed article based on the requested outline cannot be constructed at this time.

The field of chemical biology relies on the development and characterization of specific molecular tools to investigate complex biological systems. Compounds with unique scaffolds, such as the quinoline core in this compound, are often of interest for their potential to interact with biological targets. However, the progression from a synthesized molecule to a well-characterized research tool involves extensive investigation, publication, and dissemination of findings within the scientific community.

Currently, information regarding the specific biological activity, target engagement, and methodological applications of this compound is not present in the accessible scientific literature. This indicates that the compound may be part of a larger chemical library that has not yet been extensively screened or that research involving this specific molecule has not been published in a way that is broadly accessible.

For a comprehensive article on the advanced research applications of this compound to be written, future research would need to be conducted and published in the following areas:

Biological Pathway Analysis: Studies would be required to determine if this compound has any effect on specific biological pathways. This would involve cellular assays and phenotypic screening to identify any potential bioactivity.

Target Identification: Should any bioactivity be observed, further studies would be necessary to identify the specific molecular target(s) of the compound.

Development as a Research Tool: Once a target is validated, the compound could be further developed. This might involve synthesizing derivatives with fluorescent tags for imaging or biotin (B1667282) tags for pull-down assays to study its interactions within a cellular context.

Structural Biology: To understand the precise mechanism of action, co-crystallization studies of this compound with its protein target would be essential to elucidate the binding interactions at an atomic level.

Without such foundational research, any discussion of the advanced applications of this specific compound would be purely speculative. The scientific record, as it currently stands, does not provide the necessary data to fulfill the detailed requirements of the proposed article. Further research and publication are necessary to build a body of knowledge around this compound and its potential contributions to science.

Advanced Research Applications and Methodological Contributions of 8 2 4 Methylphenoxy Ethoxy Quinoline

Methodological Advancements Facilitated by its Study

There is no available evidence to suggest that the study of 8-[2-(4-methylphenoxy)ethoxy]quinoline has directly led to significant methodological advancements in the following areas.

A thorough review of scientific literature did not yield any specific examples of novel assays for target engagement or functional readouts that were developed using this compound. Research often focuses on compounds with demonstrated biological activity that can be used as probes or standards in assay development. The absence of such data for this compound suggests it has not been a focal point for this type of methodological innovation.

While numerous synthetic methods exist for the creation of quinoline (B57606) derivatives, there are no prominent reports where this compound has played a crucial role in advancing these techniques. Synthetic methodology papers typically highlight novel reactions, catalyst systems, or substrate scopes that enable more efficient or versatile access to a class of compounds. This specific molecule does not appear as a key example or a challenging target that spurred new synthetic developments in the field of quinoline chemistry.

Role in Advancing Understanding of Quinoline Chemical Biology

The role of this compound in advancing the understanding of quinoline chemical biology is not established in the current body of scientific research. Chemical biology studies often employ specific molecules with unique properties to probe biological systems, elucidate pathways, or understand drug-target interactions. There are no indications that this compound has been utilized in such a capacity to provide significant insights into the chemical biology of quinolines.

Future Research Directions and Unexplored Avenues for 8 2 4 Methylphenoxy Ethoxy Quinoline

Exploration of New Biological Targets and Pathways

The broad spectrum of biological activities associated with quinoline (B57606) derivatives indicates that 8-[2-(4-methylphenoxy)ethoxy]quinoline could interact with a variety of cellular targets and pathways. nih.govresearchgate.net Future research should prioritize the systematic screening of this compound against diverse biological targets to uncover novel mechanisms of action.

Quinoline-based molecules have been identified as modulators of key signaling pathways implicated in cancer, such as those involving c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors. nih.gov These receptors are crucial for cell proliferation, apoptosis, differentiation, and angiogenesis. nih.gov Furthermore, the PI3K/AKT/mTOR signaling pathway is another common target for indoquinoline derivatives. mdpi.com A recent study on a different quinoline derivative, QC-4, demonstrated its ability to induce apoptosis and inhibit neovascularization in preclinical cancer models. nih.gov Given these precedents, a primary avenue of research would be to investigate whether this compound can modulate these or related carcinogenic pathways.

Beyond oncology, quinoline derivatives have been developed as PET tracers for the cannabinoid type 2 (CB2) receptor, which is involved in neuroinflammatory diseases. nih.govresearchgate.net This suggests that the biological targets for this compound may extend to the central nervous system.

Table 1: Potential Biological Targets for Quinoline-Based Compounds

Target Class Specific Examples Associated Disease Area Relevant Citations
Receptor Tyrosine Kinases c-Met, VEGFR, EGFR Cancer nih.gov
Intracellular Signaling PI3K/AKT/mTOR Pathway Cancer nih.govmdpi.com
G Protein-Coupled Receptors Cannabinoid Receptor Type 2 (CB2) Neuroinflammation nih.govresearchgate.net
Enzymes Topoisomerase II, G9a/GLP Cancer, Malaria mdpi.combiointerfaceresearch.com

This table is illustrative and based on research on various quinoline derivatives.

Investigation of Synergistic Effects with Other Research Compounds in Pre-Clinical Models

Once primary biological targets are identified, a logical next step is to explore the synergistic potential of this compound with other established research compounds. In oncology research, for instance, combining agents that target different nodes of a signaling pathway or complementary pathways often leads to enhanced efficacy. A study on a quinoline derivative, QC-4, showed significant cytotoxic effects against various cancer cell lines, providing a rationale for its use in combination studies. nih.gov Future preclinical studies could assess whether this compound can enhance the activity of known anticancer agents, potentially by overcoming resistance mechanisms or by targeting a supporting survival pathway.

Application in Advanced Imaging Techniques (e.g., PET, advanced microscopy) for Research

The quinoline core is a well-established fluorophore, making its derivatives powerful tools for bio-imaging. researchgate.netnanobioletters.com Small-molecule fluorescent probes based on a quinoline scaffold can be rationally designed for various applications, including live-cell imaging and sensing of intracellular analytes like pH or specific ions. researchgate.net The modular nature of quinoline synthesis allows for fine-tuning of photophysical properties. researchgate.net

Future work could focus on developing this compound as a fluorescent probe. This would involve characterizing its excitation and emission spectra, quantum yield, and photostability. Its utility could be tested in advanced microscopy techniques to visualize specific subcellular structures or processes, depending on its biological target.

Furthermore, quinoline derivatives have been successfully radiolabeled for use in Positron Emission Tomography (PET). nih.gov For example, [¹¹C]RS-016, a 4-oxo-quinoline derivative, was developed as a PET tracer for imaging the CB2 receptor in the context of neuroinflammation. nih.govresearchgate.net This involved optimizing the structure for high binding affinity, selectivity, and appropriate lipophilicity. nih.govresearchgate.net A similar strategy could be applied to this compound, potentially by introducing a site for radiolabeling (e.g., with Carbon-11 or Fluorine-18), to create a novel PET tracer for its specific biological target.

Table 2: Advanced Imaging Applications for Quinoline Derivatives

Imaging Modality Principle Potential Application for this compound Relevant Citations
Fluorescence Microscopy Exploits the inherent fluorescence of the quinoline scaffold. Live-cell imaging of its biological target; development as a biosensor for specific ions or pH changes. researchgate.netnanobioletters.com
Positron Emission Tomography (PET) Radiolabeled tracer binds to a target, allowing for in vivo quantification and localization of the target. Development of a radiolabeled analog to image its target receptor or enzyme in living organisms. nih.govresearchgate.net

| Raman Imaging | Utilizes the unique vibrational modes of the molecule for label-free imaging. | Custom-designed derivatives could serve as multimodal probes with Raman and fluorescent properties. | acs.org |

This table outlines potential applications based on established research with other quinoline-based probes.

Development of Prodrug Strategies for Enhanced Delivery to Research Systems (e.g., cell permeability)

The effectiveness of a chemical probe is highly dependent on its ability to reach its target within a biological system. Challenges such as poor water solubility or low cell membrane permeability can limit utility. acs.orgnih.gov Prodrug strategies represent a highly effective approach to improve these physicochemical properties. nih.gov This involves chemically modifying the parent compound into an inactive form that, upon administration, converts to the active molecule through enzymatic or chemical cleavage. nih.gov

For this compound, future research could explore the design of prodrugs to enhance its permeability across cellular membranes in research models like Caco-2 or MDCK cells. nih.govnih.gov For example, if the quinoline nitrogen or another functional group allows, temporary modification with lipophilic, cleavable moieties like pivaloyloxymethyl (POM) esters could be investigated to improve passive diffusion. nih.gov The stability of such a prodrug and its conversion back to the parent compound would need to be carefully evaluated in relevant biological media. nih.gov

Integration into Multi-Omics Research Platforms (e.g., transcriptomics, metabolomics)

To gain a comprehensive understanding of the biological effects of this compound, its characterization should extend beyond single-target interactions to a systems-level analysis. Integrating transcriptomics and metabolomics offers a powerful approach to map the global molecular shifts induced by a compound. nih.govnih.gov

Future studies could treat cell lines or preclinical models with this compound and subsequently perform RNA-sequencing (transcriptomics) and mass spectrometry-based metabolomics. This would reveal changes in gene expression and metabolite levels, respectively. mdpi.com By correlating these datasets, researchers can identify the metabolic pathways and gene regulatory networks that are significantly perturbed by the compound. nih.govmdpi.com This integrated omics approach can help elucidate the mechanism of action, identify off-target effects, and discover novel biomarkers of compound activity, providing a much richer biological context than single-omics analyses alone. nih.govmdpi.com

Challenges and Opportunities in the Field of Quinoline-Based Chemical Probes

The development of high-quality chemical probes is a significant challenge, requiring substantial effort and resources. pageplace.denih.gov For quinoline-based probes, specific hurdles and promising opportunities exist.

Challenges:

Selectivity: Distinguishing between structurally similar biological targets remains a primary challenge. nih.gov Many quinoline derivatives exhibit activity against multiple targets, which can be a drawback when a highly specific probe is required.

Physicochemical Properties: Issues like poor water solubility and biocompatibility are common and can hinder the translation of a compound from a "hit" to a useful probe. acs.org

Synthesis and Optimization: While the quinoline scaffold is versatile, developing efficient, scalable, and green synthetic routes for complex derivatives can be demanding. nih.govresearchgate.net

Opportunities:

Scaffold Versatility: The quinoline ring is highly amenable to chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Repurposing for Diagnostics: Quinoline derivatives with known biological targetability can be repurposed as diagnostic agents by incorporating imaging functionalities. acs.org

Rational Design: The wealth of existing structure-activity relationship (SAR) data for quinoline compounds can guide the rational design of new probes with desired properties, moving beyond high-throughput screening alone. researchgate.netmskcc.org

Table 3: Summary of Challenges and Opportunities

Aspect Description Relevant Citations
Challenge: Selectivity Difficulty in designing probes that bind to a single intended target without engaging other related proteins. nih.gov
Challenge: Solubility Many organic probes, including quinolines, are hydrophobic, leading to issues with aggregation and delivery in aqueous biological systems. acs.org
Opportunity: Versatility The quinoline core allows for facile, modular synthesis, enabling the creation of diverse libraries for screening and optimization. nih.govresearchgate.net

| Opportunity: Diagnostics | Biologically active quinolines can be adapted into imaging agents (e.g., fluorescent or PET probes) for diagnostic applications. | nih.govacs.org |

Long-Term Research Outlook for Quinoline-Based Chemical Biology and Probe Development

The long-term outlook for the use of quinoline derivatives in chemical biology is exceptionally bright. These compounds are central to the development of high-quality chemical probes, which are indispensable reagents for studying protein function and for the validation of new therapeutic targets. nih.govnih.gov Initiatives like Target 2035, which aim to generate chemical probes for every protein in the human proteome, underscore the critical need for versatile and adaptable scaffolds like quinoline.

Future research will likely focus on creating next-generation quinoline probes with enhanced properties, such as photo-switchable activity, covalent or irreversible binding modes for target identification, and multimodal imaging capabilities. The integration of computational modeling and machine learning with traditional synthetic chemistry will accelerate the discovery and optimization of these advanced tools. mdpi.com As our understanding of complex biological networks grows, quinoline-based probes will be crucial for dissecting these pathways with high spatial and temporal resolution, ultimately paving the way for new biological discoveries. mskcc.org

Q & A

Q. What are the common synthetic routes for 8-[2-(4-methylphenoxy)ethoxy]quinoline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include:

  • Etherification : Introducing the 2-(4-methylphenoxy)ethoxy group via nucleophilic substitution or coupling reactions under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Functionalization : Post-synthetic modifications, such as halogenation or methoxylation, to enhance solubility or reactivity .
    Optimization Strategies :
  • Vary solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.
  • Adjust stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of ethoxy precursor to quinoline base) to minimize byproducts .

Q. How is the structural characterization of this compound performed?

Standard methodologies include:

  • X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, a related trifluoroethoxyquinoline derivative showed C–H···O hydrogen bonds (2.684 Å) and π-π interactions (3.099–3.166 Å centroid distances) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₂ and CH₃ groups in the ethoxy chain .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 336.16) .

Advanced Research Questions

Q. How do substituents on the quinoline core influence bioactivity, and how can contradictory data across studies be resolved?

Substituents like methoxy, halogen, or alkyl groups modulate electronic properties and binding affinity. For example:

DerivativeSubstituent PositionBioactivity (IC₅₀)Reference
8-Methoxy-6-methyl analogC8, C612 µM (Enzyme X)
4-Chloro-8-fluoro analogC4, C88 µM (Enzyme Y)

Q. Data Contradiction Analysis :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Solubility Effects : Hydrophobic substituents (e.g., CF₃) may reduce bioavailability in aqueous assays .
    Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies are effective in resolving crystallographic disorder in ethoxy-substituted quinoline derivatives?

Disorder in flexible ethoxy chains is common. Approaches include:

  • Low-Temperature Crystallography : Reduces thermal motion (e.g., data collected at 100 K) .
  • Occupancy Refinement : Assign partial occupancy to disordered atoms (e.g., 50:50 for CF₃ groups) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers .

Q. How can researchers address discrepancies in spectroscopic data during impurity profiling?

Common issues and solutions:

  • Peak Overlap in NMR : Use 2D techniques (HSQC, HMBC) to resolve signals from regioisomers .
  • Mass Spec Adducts : Add 0.1% formic acid to suppress sodium/potassium adducts in ESI-MS .
  • HPLC Purity Discrepancies : Optimize mobile phase (e.g., acetonitrile:water gradient with 0.1% TFA) .

Methodological Guidance for Experimental Design

Q. How to design assays for evaluating protein-ligand interactions with this compound?

  • Surface Plasmon Resonance (SPR) : Immobilize target protein on a CM5 chip; measure binding kinetics (ka/kd) at varying ligand concentrations (1–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Determine ΔH and ΔS by titrating ligand into protein solution (e.g., 25 injections, 2 µL each) .
  • Control Experiments : Include a negative control (e.g., unsubstituted quinoline) to assess specificity .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP : ~3.2 (moderate lipophilicity) .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms .
  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., 100 ns runs in GROMACS) to assess stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.